molecular formula C9H9BO2S B6254719 (5-methyl-1-benzothiophen-3-yl)boronic acid CAS No. 1194254-39-1

(5-methyl-1-benzothiophen-3-yl)boronic acid

Cat. No. B6254719
CAS RN: 1194254-39-1
M. Wt: 192
InChI Key:
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Description

(5-methyl-1-benzothiophen-3-yl)boronic acid, also known as 5MBTBA, is a boronic acid derivative that has been studied for its potential applications in medicinal chemistry and organic synthesis. It is a colorless, crystalline solid, with a melting point of 171-173°C. 5MBTBA is a valuable reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 5MBTBA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Mechanism of Action

The mechanism of action of (5-methyl-1-benzothiophen-3-yl)boronic acid is not fully understood. However, it is believed that (5-methyl-1-benzothiophen-3-yl)boronic acid acts as a boron-containing reagent, which can form covalent bonds with other molecules. This allows (5-methyl-1-benzothiophen-3-yl)boronic acid to react with other molecules, such as peptides and proteins, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-methyl-1-benzothiophen-3-yl)boronic acid are not fully understood. However, it is believed that (5-methyl-1-benzothiophen-3-yl)boronic acid may have an effect on the function of enzymes and other proteins, as well as on the structure of cells. In addition, (5-methyl-1-benzothiophen-3-yl)boronic acid may have an effect on the metabolism of various compounds, including carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using (5-methyl-1-benzothiophen-3-yl)boronic acid in laboratory experiments include its high purity, its availability in a variety of forms, and its high reactivity. (5-methyl-1-benzothiophen-3-yl)boronic acid is also relatively inexpensive and can be easily stored and handled. The main limitation of using (5-methyl-1-benzothiophen-3-yl)boronic acid in laboratory experiments is its toxicity, as it is a hazardous and corrosive chemical. In addition, (5-methyl-1-benzothiophen-3-yl)boronic acid is not water-soluble and can be difficult to work with in aqueous solutions.

Future Directions

Future research on (5-methyl-1-benzothiophen-3-yl)boronic acid should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further research should focus on exploring new methods for the synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid and developing new methods for its use in laboratory experiments. Finally, further research should focus on exploring new uses for (5-methyl-1-benzothiophen-3-yl)boronic acid, such as its potential use in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Synthesis Methods

The synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid can be achieved through a variety of methods. The most common method involves the reaction of methylbenzothiophene with boronic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields (5-methyl-1-benzothiophen-3-yl)boronic acid in high yields and with excellent purity. Other methods for the synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid include the reaction of methylbenzothiophene with boronic acid in the presence of a catalyst, such as palladium acetate, or the reaction of methylbenzothiophene with boronic acid in the presence of a solvent, such as dimethylsulfoxide.

Scientific Research Applications

(5-methyl-1-benzothiophen-3-yl)boronic acid has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, (5-methyl-1-benzothiophen-3-yl)boronic acid has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In organic synthesis, (5-methyl-1-benzothiophen-3-yl)boronic acid has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, (5-methyl-1-benzothiophen-3-yl)boronic acid has been studied for its potential applications in biochemistry, such as the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction between 5-methyl-1-benzothiophene and boronic acid.", "Starting Materials": [ "5-methyl-1-benzothiophene", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 5-methyl-1-benzothiophene and boronic acid in a suitable solvent.", "Add a palladium catalyst and a base to the reaction mixture.", "Heat the reaction mixture under reflux.", "After completion of the reaction, cool the mixture and filter off the catalyst.", "Acidify the filtrate to obtain the desired product, (5-methyl-1-benzothiophen-3-yl)boronic acid." ] }

CAS RN

1194254-39-1

Product Name

(5-methyl-1-benzothiophen-3-yl)boronic acid

Molecular Formula

C9H9BO2S

Molecular Weight

192

Purity

95

Origin of Product

United States

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